molecular formula C8H6Cl2O2S B2369538 2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid CAS No. 17231-93-5

2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid

Cat. No.: B2369538
CAS No.: 17231-93-5
M. Wt: 237.09
InChI Key: UBNOVSDQXAGDCH-UHFFFAOYSA-N
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Description

2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid is an organosulfur compound featuring a 3,5-dichlorophenyl group connected via a sulfanyl (-S-) bridge to an acetic acid moiety. This compound shares structural similarities with thiazolidinediones (TZDs) and chlorinated phenylacetic acids, which are associated with therapeutic applications and hepatotoxicity risks .

Properties

IUPAC Name

2-(3,5-dichlorophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2S/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNOVSDQXAGDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid typically involves the reaction of 3,5-dichlorothiophenol with chloroacetic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

3,5-Dichlorothiophenol+Chloroacetic acid2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid\text{3,5-Dichlorothiophenol} + \text{Chloroacetic acid} \rightarrow \text{this compound} 3,5-Dichlorothiophenol+Chloroacetic acid→2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The dichlorophenyl ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Modifications

3-(3,5-Dichlorophenyl)-2,4-Thiazolidinedione (DCPT)
  • Molecular Formula: C₉H₅Cl₂NO₂S
  • Key Features : Contains a TZD ring linked to the 3,5-dichlorophenyl group.
  • Hepatotoxicity : In Fischer 344 rats, DCPT induced significant liver damage (ALT levels: 298–327 Sigma-Frankel units/mL at 1.0 mmol/kg) compared to controls (36.0 ± 11.3). Morphological analysis revealed hepatic necrosis .
  • Mechanistic Insight : The TZD ring is critical for toxicity, likely due to metabolic activation or reactive intermediate formation .
[([(3,5-Dichlorophenyl)amino]carbonyl]thio)acetic Acid (DCTA)
  • Molecular Formula : C₉H₆Cl₂N₂O₂S (inferred from ).
  • Key Features : Replaces the TZD ring with a mercaptoacetic acid group and a urea-like bridge.
2-(3,5-Dichlorophenyl)acetic Acid
  • Molecular Formula : C₈H₆Cl₂O₂ (CAS 51719-65-4).
  • Properties : Lower solubility in polar solvents compared to sulfanyl derivatives due to the absence of the sulfur atom .
2-(3,5-Dichlorophenyl)-2-(Dimethylamino)acetic Acid
  • Molecular Formula: C₁₀H₁₁Cl₂NO₂.
  • Key Features: A dimethylamino group replaces the sulfanyl bridge.

Comparative Analysis Table

Compound Name Molecular Formula Key Substituent(s) Hepatotoxicity (ALT Levels) Key Findings
2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid C₈H₆Cl₂O₂S Sulfanyl bridge Not reported Likely lower toxicity than TZDs
DCPT C₉H₅Cl₂NO₂S TZD ring 298–327 SFU/mL (rats) Severe hepatic necrosis
DCTA C₉H₆Cl₂N₂O₂S Mercaptoacetic acid + urea No elevation TZD removal reduces toxicity
2-(3,5-Dichlorophenyl)acetic acid C₈H₆Cl₂O₂ Direct phenyl-acetic acid Not tested Simpler structure, untested effects
2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid C₁₀H₁₁Cl₂NO₂ Dimethylamino group Not tested Altered basicity and solubility

Biological Activity

2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The exact mechanism of action for this compound remains to be fully elucidated. However, based on studies of similar compounds, several hypotheses can be made:

  • Antimicrobial Activity : It is believed that the compound may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. This interference could lead to bacterial cell death by disrupting vital cellular functions.
  • Anticancer Activity : Similar compounds have shown the ability to inhibit growth in various cancer cell lines by targeting specific proteins involved in cell proliferation. For instance, molecular docking studies suggest potential binding to c-Met and VEGFR-2 proteins, which are critical in cancer progression .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported to be in the range of 0.16% to 0.31% .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

Table 1 summarizes the IC50 values for these cell lines:

Cell LineIC50 (µM)
A54910
MCF-74
HeLa4.5

These values indicate significant cytotoxicity against these cancer cells, suggesting potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have shown that substituents at specific positions on the phenyl ring can enhance or reduce activity against different biological targets. For instance:

  • Adding electron-withdrawing groups at meta positions has been associated with increased anticancer activity.
  • The presence of a sulfonamide moiety generally enhances antibacterial properties across multiple tested strains .

Case Studies

  • Antibacterial Efficacy : A study evaluated the effectiveness of this compound against biofilm-producing pathogens common in burn wound infections. Results indicated that this compound could inhibit planktonic growth and prevent biofilm formation at concentrations as low as 0.31% .
  • Cytotoxicity Tests : Another investigation into its anticancer properties utilized an MTT assay to measure cell viability across different concentrations. The findings suggested that the compound effectively reduced cell viability in a dose-dependent manner against A549, MCF-7, and HeLa cells .

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